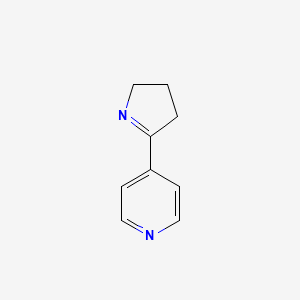

4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine

概要

準備方法

Synthetic Routes and Reaction Conditions: 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine can be synthesized through several methods. One common approach involves the condensation of pyridine-3-carbaldehyde with 1,4-dihydropyridine under acidic conditions . Another method includes the cyclization of N-(3-pyridylmethyl)amines.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis, with adjustments for scale and efficiency .

化学反応の分析

Types of Reactions: 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: It participates in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Saturated pyrrolidine-pyridine compounds.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the disruption of cellular processes leading to apoptosis in cancer cells while exhibiting limited toxicity to non-cancerous cells .

Antiviral Activity

Compounds based on this pyridine structure have been evaluated for their antiviral properties, particularly against HIV-1. One study indicated that specific derivatives demonstrated moderate inhibitory activity against HIV-1 replication, with effective concentrations (EC50) below 10 µM. The presence of substituents at specific positions on the pyridine ring significantly influenced their antiviral efficacy .

Insulin Sensitivity Enhancement

Another area of interest is the potential of these compounds to enhance insulin sensitivity. Research indicates that certain derivatives can increase glucose incorporation into lipids in adipocytes, suggesting a role in metabolic disorders such as diabetes .

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Moreover, it can serve as a precursor for functional materials with specific electronic or optical properties .

Catalysis

This compound has also been explored as a ligand in coordination chemistry. For example, complexes formed with transition metals like rhodium have shown promising catalytic activity in various organic transformations. The ability of these complexes to facilitate reactions underscores their potential utility in synthetic organic chemistry .

Agricultural Chemistry

Pesticide Development

The biological activity of this compound derivatives has led to investigations into their potential as agrochemicals. Certain compounds have been found to possess insecticidal and fungicidal properties, making them candidates for developing new pesticides that are effective against agricultural pests while being environmentally friendly .

Comprehensive Data Table

Case Studies

-

Anticancer Research

A study by Kalai et al. synthesized various derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that some compounds exhibited significant anticancer activity while maintaining low toxicity towards normal cells. -

Antiviral Efficacy

In another investigation focusing on HIV-1, specific derivatives were tested for their ability to inhibit viral replication. The study highlighted the importance of structural modifications on the pyridine ring that enhanced antiviral potency. -

Pesticide Efficacy

Research conducted on the insecticidal properties of pyridine derivatives revealed promising results against common agricultural pests, suggesting potential applications in sustainable agriculture.

作用機序

The compound exerts its effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs). It has a low affinity for the α4β2 subtype of nAChRs, with a Ki value of 3300 nM . This interaction influences neurotransmitter release and neuronal signaling pathways, contributing to its neuropharmacological effects .

類似化合物との比較

Nicotine: Another tobacco alkaloid with higher affinity for nAChRs.

Anabasine: Similar structure but different pharmacological profile.

Cotinine: A metabolite of nicotine with distinct biological activities.

Uniqueness: 4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine is unique due to its specific interaction with nAChRs and its presence in both tobacco and various food products. Its lower affinity for nAChRs compared to nicotine makes it a valuable compound for studying the subtleties of receptor interactions and potential therapeutic applications .

生物活性

The compound 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a dihydropyrrole moiety. This unique structure allows for interactions with various biological targets, enhancing its potential therapeutic effects.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 150.19 g/mol |

| Structure | Pyridine ring with a 3,4-dihydro-2H-pyrrole substituent |

1. Antidiabetic Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine, including this compound, exhibit significant antidiabetic properties. These compounds enhance insulin sensitivity and promote glucose uptake in adipocytes.

- Mechanism : The compounds stimulate glucose incorporation into lipids and increase insulin sensitivity by acting on specific cellular pathways.

- Findings : In vitro studies have shown that certain derivatives can increase insulin sensitivity by up to 37.4% at concentrations ranging from 0.3 to 100 µM .

2. Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties against Mycobacterium tuberculosis.

- Activity : Compounds in this class have demonstrated minimum inhibitory concentrations (MIC) below 25 µM, indicating potent activity against the pathogen.

- Mechanism : The inhibition of the InhA enzyme is a critical target for these derivatives .

3. Antitumor Activity

Pyrrolo[3,4-c]pyridine derivatives have shown promise in cancer treatment.

- Case Study : A specific derivative exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells.

- Mechanism : The antitumor effects are attributed to the ability of these compounds to interfere with cancer cell proliferation and induce apoptosis .

4. Analgesic and Sedative Effects

Some studies have investigated the analgesic and sedative properties of these compounds.

- Findings : In behavioral tests, certain derivatives showed reduced locomotor activity and potential anxiolytic effects in mice models.

- Limitations : However, many tested compounds did not demonstrate significant analgesic effects in pain models .

Research Findings Summary

The biological activities of this compound highlight its potential as a versatile therapeutic agent. Below is a summary table of key activities:

| Biological Activity | Key Findings |

|---|---|

| Antidiabetic | Increased insulin sensitivity (up to 37.4%) at concentrations of 0.3–100 µM |

| Antimycobacterial | MIC < 25 µM against M. tuberculosis; effective InhA inhibition |

| Antitumor | Moderate cytotoxicity against ovarian cancer cells; low toxicity to non-cancerous cells |

| Analgesic | Variable results; some compounds reduced locomotor activity but lacked significant analgesic effects |

特性

IUPAC Name |

4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUPWKBFABLBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。